4-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride
Overview
Description
4-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 4-bromo-2-propan-2-ylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride typically involves the following steps:
Bromination: The starting material, 2-propan-2-ylphenol, undergoes bromination using bromine in the presence of a suitable solvent like dichloromethane to yield 4-bromo-2-propan-2-ylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form 4-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]morpholine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include quinones.
Reduction: Products include the de-brominated phenoxyethylmorpholine.
Scientific Research Applications
4-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interaction of morpholine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in binding to these targets, potentially affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Chloro-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride
- 4-[2-(4-Fluoro-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride
- 4-[2-(4-Methyl-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride
Uniqueness
4-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
4-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]morpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-12(2)14-11-13(16)3-4-15(14)19-10-7-17-5-8-18-9-6-17;/h3-4,11-12H,5-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEDXQOHABTZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCN2CCOCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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